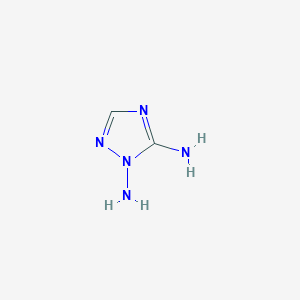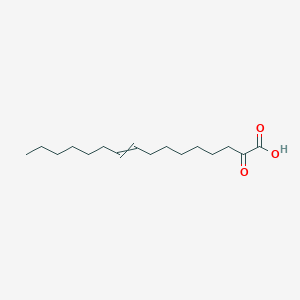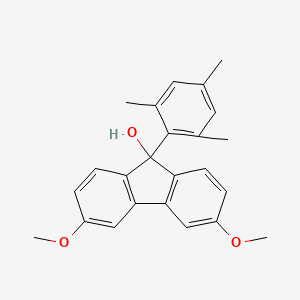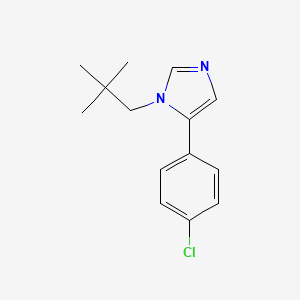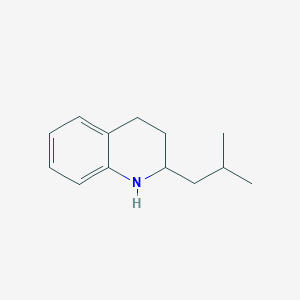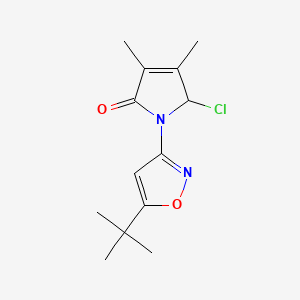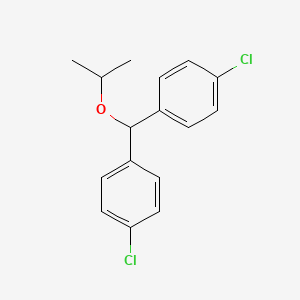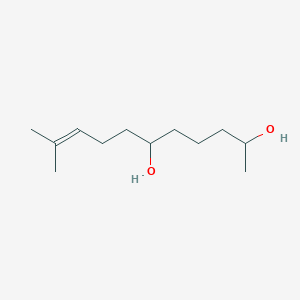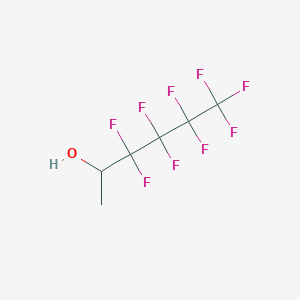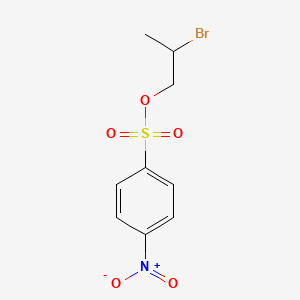
4-(6-Chloro-3-phenylquinoxalin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Chloro-3-phenylquinoxalin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a chloro and phenyl group attached to the quinoxaline moiety, and a cyclohexa-2,5-dien-1-one structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-3-phenylquinoxalin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Chlorination and Phenylation:
Cyclohexa-2,5-dien-1-one Formation: The final step involves the formation of the cyclohexa-2,5-dien-1-one moiety through a series of cyclization and oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexa-2,5-dien-1-one moiety.
Reduction: Reduction reactions can target the quinoxaline ring or the cyclohexa-2,5-dien-1-one structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of this compound would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or DNA. If it has anticancer properties, it could interfere with cell division or induce apoptosis.
相似化合物的比较
Similar Compounds
6-Chloroquinoxaline: Lacks the phenyl and cyclohexa-2,5-dien-1-one groups.
3-Phenylquinoxaline: Lacks the chloro and cyclohexa-2,5-dien-1-one groups.
Cyclohexa-2,5-dien-1-one derivatives: Lacks the quinoxaline core.
Uniqueness
4-(6-Chloro-3-phenylquinoxalin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one is unique due to the combination of the quinoxaline core with chloro, phenyl, and cyclohexa-2,5-dien-1-one groups, which may confer distinct chemical and biological properties.
属性
CAS 编号 |
125025-66-3 |
|---|---|
分子式 |
C20H13ClN2O |
分子量 |
332.8 g/mol |
IUPAC 名称 |
4-(6-chloro-3-phenylquinoxalin-2-yl)phenol |
InChI |
InChI=1S/C20H13ClN2O/c21-15-8-11-17-18(12-15)23-19(13-4-2-1-3-5-13)20(22-17)14-6-9-16(24)10-7-14/h1-12,24H |
InChI 键 |
ZRXZVTRWWCHGFK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



